molecular formula C14H8ClNO3 B3005131 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid CAS No. 1018254-92-6

2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid

Cat. No.: B3005131
CAS No.: 1018254-92-6
M. Wt: 273.67
InChI Key: SEPDJJDBRQSWRC-UHFFFAOYSA-N
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Description

2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid is an organic compound that belongs to the class of benzoxazoles Benzoxazoles are heterocyclic compounds containing a benzene ring fused to an oxazole ring This compound is characterized by the presence of a chlorophenyl group at the 2-position and a carboxylic acid group at the 5-position of the benzoxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-chlorophenylamine with salicylic acid derivatives under acidic conditions to form the benzoxazole ring. The reaction is usually carried out in the presence of a dehydrating agent such as polyphosphoric acid or phosphorus oxychloride.

Industrial Production Methods: In an industrial setting, the synthesis may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may also include purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzoxazole ring, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents such as halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products Formed:

    Oxidation: Oxidized derivatives of the benzoxazole ring.

    Reduction: Alcohol or aldehyde derivatives.

    Substitution: Various substituted benzoxazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its ability to interact with biological targets.

    Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.

Comparison with Similar Compounds

    2-Phenyl-1,3-benzoxazole-5-carboxylic acid: Lacks the chlorophenyl group, which may affect its biological activity and chemical properties.

    2-(4-Methylphenyl)-1,3-benzoxazole-5-carboxylic acid:

Uniqueness: 2-(4-Chlorophenyl)-1,3-benzoxazole-5-carboxylic acid is unique due to the presence of the chlorophenyl group, which can enhance its biological activity and provide specific chemical properties. This makes it a valuable compound for research and development in various fields.

Properties

IUPAC Name

2-(4-chlorophenyl)-1,3-benzoxazole-5-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H8ClNO3/c15-10-4-1-8(2-5-10)13-16-11-7-9(14(17)18)3-6-12(11)19-13/h1-7H,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEPDJJDBRQSWRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=C(O2)C=CC(=C3)C(=O)O)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

273.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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